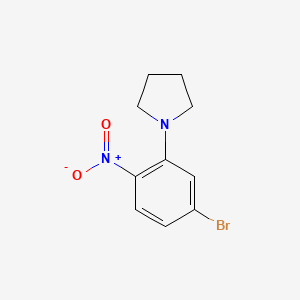
1-(5-Bromo-2-nitrophenyl)pyrrolidine
Vue d'ensemble
Description
“1-(5-Bromo-2-nitrophenyl)pyrrolidine” is a heterocyclic organic compound . It has a molecular weight of 271.1 and a molecular formula of C10H11BrN2O2 . The IUPAC name for this compound is 1-(5-bromo-2-nitrophenyl)pyrrolidine .
Molecular Structure Analysis
The molecular structure of “1-(5-Bromo-2-nitrophenyl)pyrrolidine” consists of a pyrrolidine ring attached to a phenyl ring, which is substituted with a bromo and a nitro group . The exact mass of the molecule is 270.00000 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Bromo-2-nitrophenyl)pyrrolidine” are as follows: it has a molecular weight of 271.1, a molecular formula of C10H11BrN2O2, and an exact mass of 270.00000 . It has 3 H-Bond acceptors and 0 H-Bond donors .
Applications De Recherche Scientifique
Organic Synthesis
1-(5-Bromo-2-nitrophenyl)pyrrolidine is a versatile building block in organic synthesis. Its structure allows for the introduction of the pyrrolidine ring into more complex molecules, which is a common motif in many biologically active compounds. The bromo and nitro groups present in the compound can undergo various chemical reactions, making it a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and other nitrogen-containing heterocycles .
Medicinal Chemistry
In medicinal chemistry, this compound can be used to develop novel therapeutic agents. The nitro group can be reduced to an amine, providing a functional group for further modifications. The bromo group can participate in cross-coupling reactions, which are pivotal in creating new carbon-carbon or carbon-heteroatom bonds, leading to potential drug candidates .
Biochemistry Research
Researchers in biochemistry utilize 1-(5-Bromo-2-nitrophenyl)pyrrolidine for studying enzyme-substrate interactions. The compound’s ability to mimic certain biological molecules makes it a useful probe for understanding the binding sites and mechanisms of enzymes. It can also serve as a starting material for the synthesis of substrates or inhibitors used in enzymatic assays .
Pharmacology
In pharmacology, this compound’s derivatives can be assessed for their pharmacokinetic properties. Modifications to the core structure can lead to new compounds with potential activity against various targets, such as receptors or ion channels. The study of these derivatives can provide insights into the relationship between chemical structure and biological activity .
Materials Science
The nitro and bromo substituents of 1-(5-Bromo-2-nitrophenyl)pyrrolidine make it suitable for the development of novel materials. For instance, it can be used in the design of organic semiconductors or as a precursor for the synthesis of polymers with specific electronic properties .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in various analytical techniques. Its well-defined structure and properties allow for its use in calibrating instruments or validating analytical methods, such as chromatography or mass spectrometry .
Proteomics
1-(5-Bromo-2-nitrophenyl)pyrrolidine may find applications in proteomics, where it can be used to modify peptides or proteins. The introduction of the pyrrolidine ring can alter the conformation of biomolecules, affecting their function and interactions, which is crucial for understanding protein dynamics and structure-function relationships .
Green Chemistry
The bromo and nitro groups in 1-(5-Bromo-2-nitrophenyl)pyrrolidine can be leveraged in green chemistry applications. They can be involved in reactions that minimize the use of hazardous substances or produce less waste, contributing to the development of more sustainable chemical processes .
Safety and Hazards
“1-(5-Bromo-2-nitrophenyl)pyrrolidine” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Propriétés
IUPAC Name |
1-(5-bromo-2-nitrophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-8-3-4-9(13(14)15)10(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXQTHTZHXKTCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674492 | |
| Record name | 1-(5-Bromo-2-nitrophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1033201-57-8 | |
| Record name | 1-(5-Bromo-2-nitrophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



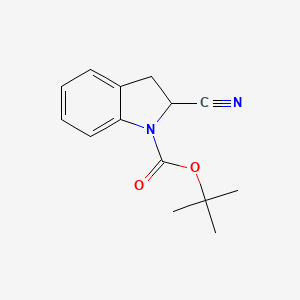
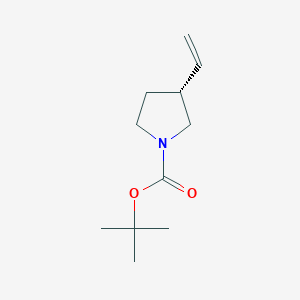
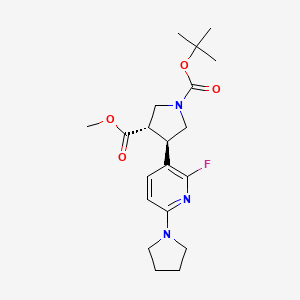
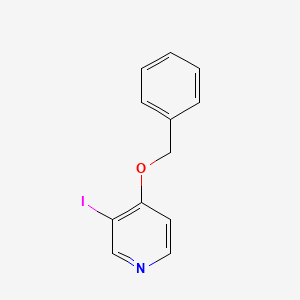
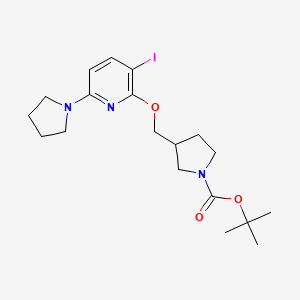


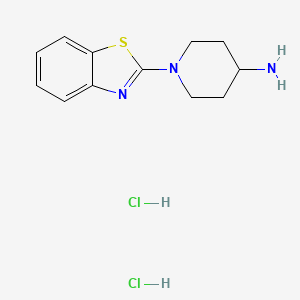

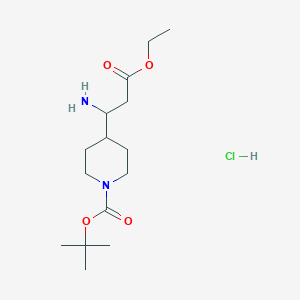

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]oxadiazole](/img/structure/B1522255.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-6-((trimethylsilyl)ethynyl)furo[3,2-b]pyridine](/img/structure/B1522257.png)